molecular formula C7H17BrN2OS B12735713 Butanamide, 2-amino-N-(2-mercaptoethyl)-3-methyl-, monohydrobromide, (S)- CAS No. 120626-97-3

Butanamide, 2-amino-N-(2-mercaptoethyl)-3-methyl-, monohydrobromide, (S)-

Cat. No.: B12735713
CAS No.: 120626-97-3
M. Wt: 257.19 g/mol
InChI Key: PTXTVQJDZLTZLX-RGMNGODLSA-N
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Description

Butanamide, 2-amino-N-(2-mercaptoethyl)-3-methyl-, monohydrobromide, (S)- is a chemical compound with a specific stereochemistry denoted by the (S)- configuration This compound is known for its unique structure, which includes an amide group, an amino group, and a mercaptoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 2-amino-N-(2-mercaptoethyl)-3-methyl-, monohydrobromide, (S)- typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutanoic acid and 2-mercaptoethylamine.

    Amidation Reaction: The carboxylic acid group of 3-methylbutanoic acid is converted to an amide group through an amidation reaction with 2-mercaptoethylamine.

    Bromination: The resulting amide is then treated with hydrobromic acid to form the monohydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Butanamide, 2-amino-N-(2-mercaptoethyl)-3-methyl-, monohydrobromide, (S)- can undergo various chemical reactions, including:

    Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Butanamide, 2-amino-N-(2-mercaptoethyl)-3-methyl-, monohydrobromide, (S)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its functional groups.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanamide, 2-amino-N-(2-mercaptoethyl)-3-methyl-, monohydrobromide, (S)- involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the mercaptoethyl group can participate in thiol-disulfide exchange reactions, and the amide group can engage in hydrogen bonding and dipole-dipole interactions. These interactions enable the compound to modulate biological pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    Butanamide, 2-amino-N-(2-mercaptoethyl)-3-methyl-: The non-brominated version of the compound.

    Pentanamide, 2-amino-N-(2-mercaptoethyl)-4-methyl-: A similar compound with an additional carbon in the backbone.

    Thieno[3,2-d]pyrimidine derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

Butanamide, 2-amino-N-(2-mercaptoethyl)-3-methyl-, monohydrobromide, (S)- is unique due to its specific stereochemistry and the presence of the monohydrobromide salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

120626-97-3

Molecular Formula

C7H17BrN2OS

Molecular Weight

257.19 g/mol

IUPAC Name

(2S)-2-amino-3-methyl-N-(2-sulfanylethyl)butanamide;hydrobromide

InChI

InChI=1S/C7H16N2OS.BrH/c1-5(2)6(8)7(10)9-3-4-11;/h5-6,11H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1

InChI Key

PTXTVQJDZLTZLX-RGMNGODLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCCS)N.Br

Canonical SMILES

CC(C)C(C(=O)NCCS)N.Br

Origin of Product

United States

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